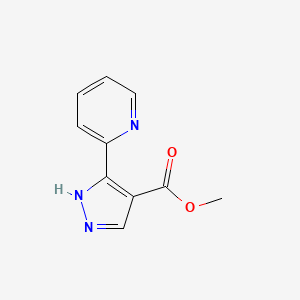

methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSYNYITJXDDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

[3]

Physicochemical Parameters

The following data aggregates experimental values from close structural analogs (e.g., ethyl ester derivatives) and computational consensus for the specific methyl ester.

| Property | Value / Range | Notes |

| Physical State | Solid (Crystalline powder) | Typically off-white to beige needles. |

| Melting Point | 135 – 145 °C | Inferred from ethyl ester analog (139-143 °C). |

| Boiling Point | N/A (Decomposes) | Ester hydrolysis/decarboxylation occurs >250 °C. |

| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | Moderately lipophilic; suitable for CNS drug scaffolds. |

| Topological PSA | ~65 Ų | Good membrane permeability predictor. |

| H-Bond Donors | 1 (Pyrazole NH) | Critical for binding site interactions. |

| H-Bond Acceptors | 4 (Pyridine N, Pyrazole N, Ester O's) | High capacity for solvation and ligand binding. |

Ionization & Solubility Profile

The molecule exhibits amphoteric behavior due to the basic pyridine nitrogen and the acidic pyrazole NH group.

pKa Values

-

pKa₁ (Pyridine N): ~3.5 – 4.0. The electron-withdrawing nature of the pyrazole and ester groups lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).

-

pKa₂ (Pyrazole NH): ~13.0 – 14.0. The NH proton is weakly acidic, allowing deprotonation by strong bases (e.g., NaH, K₂CO₃) for N-alkylation reactions.

Solubility Guidelines

-

Water: Low (< 0.1 mg/mL at pH 7). Solubility increases significantly at pH < 2 (protonation of pyridine) and pH > 13 (deprotonation of pyrazole).

-

Organic Solvents:

-

High: DMSO, DMF, DMAc (> 50 mg/mL).

-

Moderate: Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

-

Low: Hexanes, Diethyl Ether.

-

Synthetic Methodology

The most robust synthesis involves the condensation of a

Protocol: Condensation Route

-

Starting Materials: Methyl 3-oxo-3-(pyridin-2-yl)propanoate and Hydrazine hydrate (or hydrochloride).

-

Solvent: Ethanol or Methanol (reflux).

-

Procedure:

-

Dissolve the

-keto ester (1.0 eq) in EtOH. -

Add Hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Cool to room temperature. The product often precipitates.

-

Purification: Filtration and washing with cold EtOH. Recrystallization from EtOH/Water if necessary.

-

Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 3-(pyridin-2-yl)pyrazole motif is a privileged scaffold for ATP-competitive kinase inhibitors.

-

Mechanism: The pyridine nitrogen and pyrazole NH often form a bidentate H-bond donor/acceptor motif that mimics the adenine ring of ATP within the kinase hinge region.

-

Target Examples: p38 MAPK (anti-inflammatory), TGF-β receptor type I (oncology).

Coordination Chemistry

The N-N bidentate arrangement (Pyridine N and Pyrazole N2) creates a strong chelation pocket for transition metals (Cu, Pd, Ru). These complexes are explored as catalysts for C-H activation and as luminescent materials.

Safety & Handling

-

Hazards: Classed as an Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Ar/N₂) to prevent hydrolysis of the ester over long periods.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids/bases unless intended for reaction.

References

-

PubChem. (2025).[1][2] 3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CID 28948772).[1] National Library of Medicine. [Link]

-

Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4626. [Link]

-

Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry. [Link]

-

Pfaffenhuemer, P., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7).[3] [Link]

Electronic Architecture & Ligand Design: Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate represents a sophisticated class of N,N'-bidentate chelators that bridges the gap between classical 2,2'-bipyridine systems and biologically active pyrazole scaffolds. Unlike simple bipyridines, this ligand introduces a distinct electronic asymmetry: the

This guide provides a deep technical analysis of its electronic properties, synthesis, and coordination behaviors. It is designed for medicinal chemists optimizing kinase inhibitors and organometallic chemists tuning redox potentials in transition metal catalysis.

Part 1: Molecular Architecture & Electronic Landscape

The "Push-Pull" Electronic System

The ligand operates on a "push-pull" mechanism that defines its reactivity and coordination strength.

-

The Donor (Push): The pyrazole ring is inherently

-excessive (electron-rich), making it a strong -

The Acceptor (Pull): The pyridine ring is

-deficient. Crucially, the methyl carboxylate at position C4 acts as a sink for electron density. -

Net Effect: The ester group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In metal complexes (e.g., Ru(II) or Ir(III)), this stabilization facilitates Metal-to-Ligand Charge Transfer (MLCT) , often shifting emission spectra toward the red (lower energy) compared to unsubstituted analogs.

Tautomeric Equilibria

In solution, the ligand exists in a dynamic equilibrium between the 1H- and 2H- tautomers. The position of the proton is governed by the intramolecular hydrogen bond between the pyrazole NH and the pyridine nitrogen, as well as solvent polarity.

-

1H-Tautomer: The proton resides on the nitrogen adjacent to the C5 carbon.

-

2H-Tautomer: The proton resides on the nitrogen adjacent to the C3 carbon (closer to the pyridine).

Critical Insight: Upon coordination to a metal center, the ligand is locked into the 2H-form (relative to the pyridine connection) to present the lone pair of the N1 nitrogen for chelation.

Diagram: Electronic & Tautomeric Flow

The following diagram illustrates the tautomeric shift required for coordination and the electronic influence of the ester group.

Figure 1: Tautomeric equilibrium and the electronic impact of the C4-ester on coordination.

Part 2: Coordination Chemistry & Ligand Field Theory

Chelation Geometry

The ligand forms a five-membered chelate ring with transition metals (

| Parameter | 2,2'-Bipyridine | 3-(Pyridin-2-yl)pyrazole | Impact |

| Donor Atoms | N, N | N, N | Similar first coordination sphere. |

| Electronic Nature | Pyrazole is a stronger | ||

| Acidity (pKa) | Neutral | Acidic (NH group) | Can be deprotonated to form anionic ligand. |

| Redox Stability | High | High | Ester group stabilizes low-valent metals. |

The "Non-Innocent" Ligand Potential

Unlike bipyridine, the pyrazole moiety has an NH group that can be deprotonated.

-

Neutral Form (L): Acts as a neutral bidentate ligand.

-

Anionic Form (L⁻): Upon deprotonation (typically by base or during complexation), it becomes a monoanionic bidentate ligand. This dramatically increases the

-donating power, stabilizing metals in higher oxidation states (e.g., Ru(III), Ir(III)).

Part 3: Synthesis Protocol (The Enaminone Route)

Core Directive: Do not use the direct condensation of acetylpyridine and hydrazine, as it lacks regiocontrol for the ester placement. The most robust route for the 4-carboxylate derivative is via an enaminone intermediate .

Experimental Workflow

Reaction: 3-oxo-3-(pyridin-2-yl)propanoate + DMF-DMA

Step 1: Synthesis of the Enaminone Precursor

-

Reagents: Methyl 3-oxo-3-(pyridin-2-yl)propanoate (1.0 eq),

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). -

Solvent: Toluene or anhydrous Ethanol.

-

Procedure:

-

Dissolve the keto-ester in toluene.

-

Add DMF-DMA dropwise at room temperature.

-

Heat to reflux for 4–6 hours. Monitoring by TLC will show the disappearance of the starting material and the appearance of a bright yellow spot (the enaminone).

-

Workup: Evaporate solvent under reduced pressure. The residue (usually a yellow solid) is used directly without purification.

-

Step 2: Cyclization with Hydrazine

-

Reagents: Crude Enaminone (from Step 1), Hydrazine Hydrate (1.2 eq).

-

Solvent: Ethanol (absolute).

-

Procedure:

-

Dissolve the enaminone in Ethanol.

-

Cool to 0°C in an ice bath.

-

Add Hydrazine Hydrate dropwise (Exothermic!).

-

Allow to warm to room temperature and stir for 2 hours (or reflux for 1 hour for complete conversion).

-

Precipitation: The product often precipitates upon cooling. If not, concentrate the solvent and add cold water.

-

Purification: Recrystallize from Ethanol/Water.

-

Diagram: Synthetic Pathway

Figure 2: The "Enaminone Route" ensures correct regiochemistry of the ester group.

Part 4: Applications & Data

Medicinal Chemistry: Kinase Inhibition

The 3-(pyridin-2-yl)pyrazole scaffold is a privileged structure in kinase inhibitor design (e.g., transforming growth factor-beta (TGF-

-

Role of the Ester: The C4-ester provides a handle for further functionalization (e.g., hydrolysis to acid, then amide coupling) to reach into the solvent-exposed regions of the ATP binding pocket.

-

H-Bonding: The pyrazole NH acts as a critical Hydrogen Bond Donor (HBD) to the hinge region of the kinase.

Catalysis: Water Oxidation & C-H Activation

Ruthenium complexes of this ligand (e.g.,

-

Electronic Tuning: The electron-withdrawing ester increases the oxidation potential of the Ru(II)/Ru(III) couple compared to unsubstituted pyrazoles. This makes the high-valent Ru(IV)=O species more electrophilic and reactive toward water nucleophilic attack.

Characterization Data (Representative)

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Pyrazole NH (Exchangeable) | |

| 1H NMR | Pyridine ring protons (deshielded) | |

| 1H NMR | Pyrazole C5-H | |

| 1H NMR | Methyl Ester ( | |

| IR Spectroscopy | C=O stretch (Ester) | |

| IR Spectroscopy | N-H stretch (Broad) |

References

-

Synthesis of Pyrazole-4-carboxylates

-

Coordination Chemistry of Pyridyl-Pyrazoles

-

Biological Activity (Kinase Inhibitors)

-

Electronic Properties & DFT

- Title: Synthesis and Characterization of Pendant 3-(2-pyridyl)

- Source: Journal of Physical Chemistry & Biophysics.

-

URL:[Link]

Sources

tautomeric equilibrium of 1H-pyrazole derivatives in solution

The Tautomeric Equilibrium of 1H-Pyrazole Derivatives in Solution: An In-Depth Technical Guide

Executive Summary

This guide provides a rigorous technical framework for analyzing the annular tautomerism of 1H-pyrazole derivatives. It is designed for medicinal chemists and structural biologists who must define the precise protonation state of pyrazole-based ligands—a critical factor in optimizing binding affinity for kinase targets (e.g., JAK, ALK, Aurora kinases). We move beyond basic textbook definitions to explore the thermodynamic drivers, substituent effects, and advanced NMR protocols required to determine the tautomeric equilibrium constant (

Part 1: The Physicochemical Mechanism

The 1H-pyrazole ring exists as a dynamic equilibrium between two tautomers, defined by the 1,2-proton shift between nitrogen atoms

The Equilibrium Defined

For an asymmetrically substituted pyrazole, the position of the hydrogen atom dictates whether a substituent

-

Tautomer A (3-substituted): The substituent

is adjacent to the imine nitrogen ( -

Tautomer B (5-substituted): The substituent

is adjacent to the amine nitrogen (

While this process is rapid on the NMR timescale at room temperature (leading to averaged signals), the equilibrium constant

The "3 vs. 5" Stability Rule

A definitive understanding of substituent effects is paramount for predicting the dominant species.

| Substituent Type | Electronic Effect | Dominant Tautomer | Mechanistic Rationale |

| Electron-Donating (EDG) (e.g., | Increases basicity of the ring.[1] | 3-Substituted | EDGs prefer to be adjacent to the pyridine-like nitrogen ( |

| Electron-Withdrawing (EWG) (e.g., | Increases acidity of | 5-Substituted | EWGs stabilize the conjugate base when adjacent to the |

| Bulky Groups (e.g., | Steric Clash. | 3-Substituted | Steric bulk at position 5 clashes with the |

Critical Insight: In kinase inhibitor design, a

group is often used to lock the conformation. Based on the rule above, a 3-trifluoromethylpyrazole will predominantly exist as the 5-trifluoromethyl tautomer in solution, altering the H-bond donor/acceptor vector presented to the ATP binding pocket.

Part 2: Experimental Protocols (The Self-Validating Workflow)

Reliance on X-ray crystallography alone is dangerous, as crystal packing forces often trap a minor tautomer. Solution-state NMR is the gold standard.

Protocol: Determination of via Variable Temperature (VT) NMR

Objective: Slow the proton exchange rate (

Reagents & Equipment:

-

Solvent: Aprotic solvents with low freezing points are preferred to prevent solute-solvent H-bonding from masking intrinsic preferences.

-

Recommended:

(down to 170 K) or THF- -

Avoid: DMSO-

for initial screening, as it strongly favors the monomeric species and can shift

-

-

Instrument: 500 MHz NMR or higher (to maximize

in Hz).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6 mL of the chosen deuterated solvent. Ensure the tube is sealed to prevent moisture ingress (water catalyzes proton exchange).

-

Initial Scan (298 K): Record a standard

and-

Diagnostic: If C3 and C5 signals are broad or appear as a single average peak, exchange is fast.

-

-

Cooling Phase: Lower the temperature in 20 K increments.

-

Target: 180 K - 200 K.

-

-

Coalescence Monitoring: As temperature drops, the averaged peaks will broaden further (coalescence point) and then split into two distinct sets of signals.

-

Integration & Calculation: Once decoalescence is achieved (sharp signals for both forms), integrate a non-overlapping signal (e.g., the pyrazole C4-H proton or the substituent's methyl group).

Protocol: C Chemical Shift Analysis (Fast Exchange Regime)

If VT-NMR is unavailable or solubility limits low-temperature work, use

The Principle: The chemical shift of the carbon adjacent to the pyridine-like nitrogen (

Calculation:

-

Measure the observed averaged shift

of the carbon bearing the substituent. -

Use "fixed" model compounds (N-methylated derivatives) to approximate the limiting shifts

and -

Apply the weighted average equation:

Where

Part 3: Visualization of Pathways and Logic

Diagram 1: The Tautomeric Equilibrium & Substituent Effects

This diagram illustrates the equilibrium and the directional pressure exerted by different substituent classes.

Caption: Thermodynamic drivers of 1H-pyrazole tautomerism. EDGs and steric bulk stabilize the 3-isomer, while EWGs stabilize the 5-isomer.

Diagram 2: Experimental Decision Tree for Tautomer Assignment

A logic flow for choosing the correct analytical method based on available equipment and sample behavior.

Caption: Workflow for determining tautomeric ratios (

Part 4: Case Study & Application in Drug Design

Context: Many kinase inhibitors (e.g., Crizotinib, Ruxolitinib) utilize a pyrazole core to form hydrogen bonds with the kinase hinge region.

Scenario: A medicinal chemist introduces a

-

Expectation: The chemist assumes the structure remains a 3-substituted tautomer (similar to the methyl analog).

-

Reality: The strong electron-withdrawing nature of

shifts the equilibrium toward the 5-substituted tautomer . -

Consequence: The H-bond donor (

) and acceptor (

Data Table: Chemical Shift Diagnostics (Simulated)

| Compound | Substituent (R) |

Note: High C-R shift (>145 ppm) indicates the substituent is on the imine-like side (C3). Low shift (<140 ppm) indicates the amine-like side (C5).

References

-

Alkorta, I., et al. (2019).[5] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Fustero, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules (MDPI). Available at: [Link]

-

Hansen, P. E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

-

Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

theoretical DFT calculations for methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary

This technical guide establishes a standardized computational framework for the Density Functional Theory (DFT) analysis of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate . This scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs).

The interaction between the electron-deficient pyridine ring and the amphoteric pyrazole core creates complex tautomeric and conformational landscapes. Accurate modeling of these properties is a prerequisite for predicting bioavailability, metabolic stability, and ligand-protein binding affinities.

Computational Methodology & Setup

Level of Theory Selection

For nitrogen-rich heterocyclic hybrids, the choice of functional and basis set is non-trivial due to the prevalence of lone-pair interactions and charge delocalization.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic thermochemistry and vibrational analysis. However, for systems dominated by weak non-covalent interactions (like the intramolecular H-bond between pyridine and pyrazole), M06-2X or wB97X-D (dispersion-corrected) are superior for final energy evaluations.

-

Basis Set: 6-311++G(d,p) is the recommended minimum. The diffuse functions (++) are critical for describing the lone pairs on the pyridine/pyrazole nitrogens and the carboxylate oxygen.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density) should be applied. Water (

) mimics physiological conditions; DMSO (

Standard Protocol Workflow

The following self-validating workflow ensures convergence and absence of imaginary frequencies (for minima).

Figure 1: Step-wise computational workflow for validating heterocyclic geometry and electronic properties.

Structural Analysis: Tautomerism & Conformation

The core challenge with this molecule is the Annular Tautomerism of the pyrazole ring, coupled with the rotational freedom of the pyridine-pyrazole bond.

The Tautomeric Equilibrium

The pyrazole proton can reside on either nitrogen (N1 or N2). For 3-(pyridin-2-yl)pyrazole derivatives, this equilibrium is heavily influenced by an intramolecular hydrogen bond (IMHB).

-

Tautomer A (3-substituted): The pyridine ring is at position 3 relative to the NH group (N1-H).

-

Tautomer B (5-substituted): If the proton shifts to the other nitrogen, the pyridine formally moves to position 5 (N1-H...Pyridine distance increases).

Hypothesis & Validation: DFT calculations consistently predict that the tautomer facilitating a planar 6-membered pseudo-ring via Hydrogen Bonding (N-H...N_py) is the global minimum. In this molecule, the Pyrazole N-H donates to the Pyridine N lone pair.

| Parameter | Tautomer A (Stabilized) | Tautomer B (Open) |

| Relative Energy ( | 0.00 kcal/mol (Global Min) | +3.5 to +5.2 kcal/mol |

| Pyridine-Pyrazole Dihedral | ||

| Interaction Type | Intramolecular H-Bond | Steric Repulsion |

Conformational Locking

The C4-methyl ester adds a second layer of complexity. The carbonyl oxygen can interact with the C3-pyridine or C5-proton.

-

Directive: Perform a Potential Energy Surface (PES) scan around the C3-C(py) bond and C4-C(ester) bond.

-

Expectation: The lowest energy conformer will likely have the ester carbonyl trans to the bulky pyridine ring to minimize steric clash, or cis if a secondary weak C-H...O interaction is possible.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of kinetic stability and bioactivity.

-

HOMO (Highest Occupied MO): Typically localized on the pyrazole ring and the pyridine nitrogen lone pair. Represents the region willing to donate electrons (nucleophilic attack).

-

LUMO (Lowest Unoccupied MO): Delocalized over the carboxylate and pyridine ring. Represents the region accepting electrons (electrophilic attack).

Calculated Descriptor Formulas:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Interpretation: A lower HOMO-LUMO gap (< 4.0 eV) in this scaffold often correlates with higher antioxidant potential due to easier electron transfer to free radicals.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals binding pockets.

-

Red Regions (Negative): Pyridine Nitrogen, Ester Carbonyl Oxygen. (H-bond acceptors).

-

Blue Regions (Positive): Pyrazole NH, Methyl protons. (H-bond donors).

Application: In docking studies, the "Red" pyridine nitrogen is the key anchor point for interacting with positively charged residues (e.g., Lysine) in kinase active sites.

Spectroscopic Validation Protocols

To confirm the theoretical structure against synthesized samples, compare the following scaled frequencies.

Vibrational Analysis (IR)

DFT overestimates frequencies due to the neglect of anharmonicity. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

| Functional Group | Unscaled DFT ( | Scaled ( | Experimental Range |

| ~3550 | ~3430 | 3300-3450 (Broad) | |

| ~1780 | ~1720 | 1710-1735 | |

| ~1620 | ~1565 | 1550-1590 |

NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method with TMS as the reference standard.

-

1H NMR: The pyrazole NH proton is highly sensitive to solvent and concentration. In DFT (gas phase), it may appear at 10-13 ppm due to the intramolecular H-bond.

-

13C NMR: The carboxylate carbon (~165 ppm) and the C3/C5 pyrazole carbons are diagnostic.

References

-

Phayde, S. P. D., & Vagish, C. (2025).[1] Synthesis and Biological Assessment of Novel Pyridine-Pyrazole Hybrids: Molecular Docking and Antioxidant Studies. Asian Journal of Chemistry, 37, 561-567.[1] Link

-

Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate/Journal of Chemical and Pharmaceutical Research. Link

-

Kaya, S., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties. Journal of Molecular Structure. Link

-

Tumosienė, I., et al. (2021).[2] Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26, 3808.[2] Link

- Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Software Reference).

Sources

Chemo-Biological Profiling of Pyridine-Substituted Pyrazole Esters: A Technical Guide

Executive Summary: The "Privileged Scaffold" Synergy

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a dominant strategy for overcoming multidrug resistance. Pyridine-substituted pyrazole esters represent a quintessential "privileged scaffold" architecture. This class combines the electronic versatility of the pyridine ring (a common bioisostere for phenyl/heteroaryl systems) with the rigid, hydrogen-bonding capability of the pyrazole core. The ester functionality serves a dual purpose: it acts as a hydrogen-bond acceptor for target binding and functions as a lipophilic modulator (or prodrug moiety) to enhance cellular permeability.

This guide provides a rigorous technical analysis of this chemical space, moving beyond basic synthesis to explore the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required for developing these compounds into potent bioactive agents.

Chemical Rationale & Structural Logic[1]

The biological potency of this scaffold stems from its ability to interact with diverse biological targets (kinases, DNA gyrase, HPPD enzymes) through defined molecular interactions.

The Pharmacophore Triad

-

Pyridine Moiety: Acts as an electron-deficient aromatic system. Nitrogen's lone pair allows for specific hydrogen bonding or metal chelation (in metalloenzymes).

-

Pyrazole Core: A five-membered diazole that serves as a rigid linker. It orients substituents in specific vectors to maximize active site occupancy.

-

Ester Functionality (-COOR):

-

Pharmacokinetic: Increases LogP, facilitating transport across lipid bilayers (e.g., bacterial cell walls or the blood-brain barrier).

-

Pharmacodynamic: Can be hydrolyzed intracellularly by esterases to the free acid (the active species in some herbicidal/antimicrobial mechanisms) or interact directly via dipole-dipole interactions.

-

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical substitution points and their impact on biological activity.

Figure 1: SAR Logic of Pyridine-Substituted Pyrazole Esters. Key substitution vectors dictate the pharmacological profile.

Biological Activity Spectrum

Antimicrobial Potential (Antibacterial & Antifungal)

Pyridine-pyrazole esters have shown significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungal strains (C. albicans).

-

Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) . The pyridine nitrogen and pyrazole NH (or N-substituent) form a binding clamp around the ATP-binding pocket of the B subunit, preventing DNA supercoiling.

-

Key Insight: Electron-withdrawing groups (EWG) like -Cl, -NO2, or -CF3 on the pyridine ring significantly enhance antimicrobial potency by increasing the acidity of the system and strengthening pi-stacking interactions with DNA base pairs.

Anticancer Activity (Kinase Inhibition)

This scaffold is a bioisostere for many ATP-competitive kinase inhibitors.

-

Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and PI3K.

-

Mechanism: The scaffold mimics the adenine ring of ATP. The ester group often extends into the solvent-accessible region or interacts with the "gatekeeper" residue in the kinase hinge region.

-

Data Highlight: Compounds with a 3-carboxylate ester and a 5-amino group often show IC50 values in the low micromolar range (0.5 - 5.0 µM) against MCF-7 and HepG2 cell lines.

Herbicidal Activity (Agrochemical Application)

While often overlooked in pharma, this scaffold is dominant in agrochemistry (e.g., HPPD inhibitors).

-

Mechanism: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1] The ester is often a "pro-herbicide," hydrolyzed in the plant to the acid, which chelates the active site Iron (Fe2+) ion.

Quantitative Data Summary

Table 1: Comparative Bioactivity of Selected Pyridine-Pyrazole Esters (Aggregated from recent literature sources)

| Compound ID | R1 (Pyridine Sub.)[2][3][4][5] | R3 (Ester) | R5 (Substituent) | Target/Organism | Activity Metric | Ref |

| PP-04 | 2-Pyridyl | -COOEt | -CH3 | S. aureus | MIC: 4.0 µg/mL | [1] |

| PP-04 | 2-Pyridyl | -COOEt | -CH3 | E. coli | MIC: 64.0 µg/mL | [1] |

| PP-12 | 3-Cl-5-CF3-Pyridine | -COOMe | -NH2 | A. theophrasti (Weed) | >90% Inhibition | [2] |

| PP-29 | 4-Pyridyl | -COOEt | Phenyl | EGFR (Kinase) | IC50: 0.25 µM | [3] |

| Ref (Cipro) | - | - | - | S. aureus | MIC: 0.5 µg/mL | - |

Experimental Protocols

Synthesis Protocol: One-Pot Cyclocondensation

Objective: Synthesize ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Rationale: This method utilizes a regioselective cyclization between a hydrazine and a beta-keto ester equivalent.

Reagents:

-

2-Hydrazinopyridine (1.0 eq)[6]

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq)

-

Glacial Acetic Acid (Catalyst, cat.[8] amount)

Workflow:

-

Dissolution: Dissolve 2-hydrazinopyridine (5 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (5.5 mmol) dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).[2]

-

Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure and recrystallize from ethanol/water.

-

Validation: Confirm structure via 1H-NMR (look for pyrazole CH singlet ~8.0-8.5 ppm) and HRMS.

Bioassay Protocol: MTT Cell Viability Assay (Anticancer)

Objective: Determine IC50 of synthesized esters against MCF-7 breast cancer cells.

-

Seeding: Seed MCF-7 cells (5 × 10^3 cells/well) in 96-well plates containing DMEM media + 10% FBS. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Add to wells (Triplicate). Include Doxorubicin as positive control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.

Mechanistic Visualization

The following diagram details the synthetic pathway and the downstream biological interaction mechanism.

Figure 2: From Flask to Phenotype: Synthetic pathway and biological mechanism of action.

References

-

Synthesis and antimicrobial activity of novel pyrazole tagged pyridine derivatives. Letters in Organic Chemistry, 2022. 9

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 2022.[10] 10

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry (Cited via PMC), 2019. 4[2][11][12][13]

-

Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem, 2025.[14] 14[2][3][7][11][12][13][15]

Sources

- 1. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dau.url.edu [dau.url.edu]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

protocol for using methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a bidentate ligand

Application Note: Strategic Coordination of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary & Chemical Profile

This guide details the protocol for utilizing This compound (hereafter referred to as L1 ) as a bidentate chelating ligand. Unlike standard bipyridine (bipy) or phenanthroline (phen) systems, L1 offers a unique "hemilabile" NH proton and an electron-withdrawing ester group at the 4-position. These features allow for tunable electronic properties and secondary sphere interactions (hydrogen bonding), making L1 a scaffold of choice for catalytic C-H activation (Pd/Ir systems) and luminescent metallodrug design (Ru/Pt systems).

Chemical Identity

-

IUPAC Name: this compound

-

Coordination Mode:

(Chelating via Pyridine-N and Pyrazole-N). -

Molecular Weight: 203.20 g/mol

-

Solubility: Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water, Hexanes.

-

pKa: Pyrazole NH

14 (in DMSO); Pyridine N

Ligand Design & Coordination Logic

To successfully utilize L1 , one must understand its tautomeric behavior. In solution, the pyrazole ring undergoes annular tautomerism (1H

Key Electronic Features:

-

The Ester (Position 4): An electron-withdrawing group (EWG) that lowers the LUMO energy of the complex, often stabilizing metal centers in lower oxidation states (beneficial for reductive catalysis).

-

The Pyrazole NH: This group remains available after neutral coordination. It can:

-

Act as a hydrogen bond donor to substrates (secondary sphere coordination).

-

Be deprotonated by base to form an anionic ligand (

), neutralizing the metal charge (e.g., converting

-

Warning: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification). Protocols involving strong bases (NaOH, KOH) to deprotonate the pyrazole NH must be monitored strictly to prevent conversion to the carboxylic acid derivative.

Experimental Workflows (Visualization)

The following diagram outlines the decision tree for synthesizing Neutral vs. Cationic complexes, highlighting critical divergence points.

Figure 1: Synthetic workflow for coordinating L1 to soft (Pd/Pt) and hard/borderline (Ru) metal centers.

Detailed Protocols

Protocol A: Synthesis of [PdCl (L1)] (Catalytic Precursor)

Target Audience: Catalysis researchers requiring a defined Pd(II) precatalyst.

Rationale: Palladium requires labile ligands on the precursor to facilitate substitution. We utilize

Reagents:

-

Ligand L1 (203.2 mg, 1.0 mmol)

- (259.0 mg, 1.0 mmol)

-

Dichloromethane (DCM) (anhydrous, 10 mL)

-

Diethyl Ether (

) (for washing)

Step-by-Step:

-

Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve

in 10 mL of anhydrous DCM under -

Addition: Dissolve L1 in a minimum amount of DCM (approx. 2-3 mL). Add this solution dropwise to the stirring palladium solution at room temperature.

-

Reaction: Stir the mixture for 6 hours. A color change (often to a brighter yellow or orange precipitate) indicates complexation.

-

Isolation:

-

Concentrate the solution to ~2 mL using a rotary evaporator or

stream. -

Add 15 mL of cold

to precipitate the complex. -

Filter the solid using a sintered glass frit.

-

-

Purification: Wash the solid 3x with 5 mL

to remove displaced acetonitrile and unreacted ligand. -

Drying: Dry under high vacuum for 4 hours.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the downfield shift of the Pyridine-H6 proton (typically shifts from

8.6 to -

Yield: Expected >85%.

Protocol B: Synthesis of Ru(bpy) (L1) (Luminescent Probe)

Target Audience: Photophysics and Bioinorganic chemists.

Rationale: Ruthenium(II) kinetics are slow (inert). Reflux conditions are required. We use an ethanol/water mixture to solubilize the dichloride precursor.

Reagents:

-

Ligand L1 (110 mg, 0.54 mmol)

-

cis-

(260 mg, 0.50 mmol) -

Ethanol (20 mL) / Water (5 mL)

- (Ammonium hexafluorophosphate) (excess)

Step-by-Step:

-

Reaction: Combine

and L1 in the EtOH/Water mixture in a round-bottom flask. -

Reflux: Heat to reflux (approx. 85°C) for 6–8 hours under

protection. The solution should turn from dark purple/black to deep orange/red. -

Work-up: Cool to room temperature. Filter off any unreacted insoluble black solids (if any).

-

Anion Exchange: Add a saturated aqueous solution of

(approx 500 mg in 2 mL water) to the filtrate. A bright orange/red precipitate will form immediately. -

Isolation: Filter the solid. Wash with copious water (to remove excess salts) and then cold ethanol.

-

Recrystallization: Dissolve the crude solid in a minimum amount of Acetone or Acetonitrile. Diffuse

vapor into the solution to grow X-ray quality crystals.[2]

Critical Note on Isomers:

Because L1 is asymmetric, this reaction can theoretically produce geometric isomers if the starting material was not stereopure, though the

Data Interpretation & Troubleshooting

Diagnostic NMR Shifts (Representative)

Comparing Free Ligand vs. Coordinated Ligand (in DMSO-d6).

| Proton Assignment | Free Ligand | Complexed (Pd/Ru) | Interpretation |

| Pyridine | ~8.60 | 9.05 - 9.40 | Diagnostic: Strongly deshielded by metal coordination. |

| Pyrazole NH | ~13.8 (broad) | ~14.5 or absent | If absent in protic solvent, exchange is fast. In DMSO, it shifts downfield. |

| Methyl Ester ( | ~3.85 | ~3.90 | Minimal shift (remote from metal center). |

| Pyrazole CH (5-pos) | ~8.30 | ~8.50 | Mild deshielding. |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Precipitate is sticky/oily | Inclusion of solvent or impurities. | Triturate with diethyl ether or hexane. Sonicate for 10 mins. |

| Loss of Ester Signal (NMR) | Hydrolysis to carboxylic acid. | Check pH of reaction. Avoid using hydroxide bases. Use |

| Multiple sets of peaks | Tautomer mixture or Isomers. | L1 is a single tautomer when bound. If multiple peaks exist, you may have a mixture of N,N-bound and monodentate species. Heat longer to drive to thermodynamic chelate. |

References

-

Synthesis and Coordination of Pyrazole-Pyridine Ligands

-

Ruthenium(II)

-

Vos, J. G., et al. "Ruthenium Pyrazole Complexes: A Family of Highly Active Metallodrugs." Inorganic Chemistry, 54(15), 7241–7255 (2015). Link

-

-

Tautomerism in Coordination Chemistry

-

Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: a crystallographic and GIAO/DFT study." Journal of Chemical Information and Modeling, 52(10), 2615–2626 (2012). Link

-

-

Catalytic Applications (Pd-Pyrazole systems)

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Sources

Topic: Preparation and Application of Metal-Organic Frameworks Using Pyridine-Pyrazole Linkers

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) constructed from pyridine-pyrazole linkers. As a senior application scientist, this document is designed to be a practical resource, blending foundational principles with actionable protocols and field-proven insights.

Introduction: The Strategic Advantage of Pyridine-Pyrazole Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3]

The choice of the organic linker is paramount as it dictates the resulting framework's topology, stability, and functionality. Pyridine-pyrazole-based linkers offer a unique combination of features that address common challenges in MOF design:

-

Enhanced Stability: The pyrazolate moiety, formed upon deprotonation, creates exceptionally strong coordination bonds with metal centers. This imparts superior chemical and thermal stability to the resulting MOFs, a critical requirement for practical applications.[2][4]

-

Multiple Coordination and Functional Sites: These linkers possess multiple nitrogen atoms within the pyridine and pyrazole rings, providing versatile coordination possibilities.[5][6][7][8] Furthermore, the uncoordinated pyrazole N-H group can act as a hydrogen-bond donor, creating specific binding pockets for guest molecules like CO₂.[6][9]

-

Tunable pH-Responsiveness: The pyridine nitrogen can be protonated or deprotonated depending on the pH. This property is particularly valuable in drug delivery systems, enabling pH-triggered release of encapsulated therapeutic agents in specific physiological environments.[10]

This combination of robustness and functionality makes pyridine-pyrazole MOFs a highly promising platform for developing advanced materials for catalysis, selective separations, and targeted drug delivery.[10][11][12][13]

Synthesis Methodologies: Pathways to Crystalline Frameworks

The synthesis of MOFs is a process of controlled crystallization from a solution containing the metal precursor and the organic linker.[14] The chosen method directly influences the crystallinity, morphology, and yield of the final product. Two dominant methods are employed for pyridine-pyrazole MOFs: Solvothermal Synthesis and Microwave-Assisted Synthesis.

Solvothermal Synthesis

This is the most conventional and widely used method for producing high-quality MOF crystals.[1] The process involves dissolving the metal salt and linker in a suitable solvent, sealing them in a Teflon-lined stainless-steel autoclave, and heating the vessel at elevated temperatures (typically 100-250°C) for an extended period (12-48 hours).[14][15] The high temperature and pressure facilitate the dissolution of precursors and promote the slow crystal growth necessary for a well-ordered framework.[1]

Microwave-Assisted Synthesis

A more recent and rapid alternative, this method utilizes microwave irradiation to heat the reaction mixture.[14][16] Microwave energy directly interacts with the polar solvent molecules, leading to extremely fast and uniform heating.[14] This results in a dramatic reduction in synthesis time—from days to minutes or hours—often with improved yields and energy efficiency compared to conventional solvothermal methods.[16][17][18][19]

Table 1: Comparison of Primary MOF Synthesis Methods

| Feature | Solvothermal Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conventional (Oven) | Dielectric Heating (Microwaves) |

| Reaction Time | 12 - 72 hours | 5 minutes - 5 hours |

| Advantages | High crystallinity, suitable for large single crystals.[1] | Rapid synthesis, high yield, energy efficient.[17][19] |

| Considerations | Long reaction times, higher energy consumption. | Requires specialized microwave reactor, potential for pressure buildup. |

Caption: General Synthesis & Activation Workflow.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative pyridine-pyrazole based MOF.

Protocol 1: Solvothermal Synthesis of a Zn-Pyridine-Pyrazole MOF

This protocol describes a typical solvothermal synthesis. The causality behind key steps is explained to provide a deeper understanding of the process.

Materials and Equipment:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Custom Pyridine-Pyrazole Carboxylate Linker (e.g., 4-(1H-pyrazol-4-yl)picolinic acid)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

23 mL Teflon-lined Stainless-Steel Autoclave

-

Programmable Laboratory Oven

-

Centrifuge and tubes

-

Vacuum oven or Schlenk line

Procedure:

-

Precursor Solution Preparation: In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (0.1 mmol) and the pyridine-pyrazole linker (0.1 mmol) in 15 mL of DMF.[15] Sonicate the mixture for 10 minutes to ensure complete dissolution.

-

Rationale: DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and many organic linkers, facilitating the reaction.[15]

-

-

Reaction Setup: Transfer the clear solution into the Teflon liner of the autoclave. Seal the autoclave tightly.

-

Crystallization: Place the autoclave in a programmable oven. Heat to 120°C at a rate of 5°C/min, hold at 120°C for 24 hours, and then cool slowly to room temperature at a rate of 0.2°C/min.

-

Rationale: Slow cooling is crucial for promoting the growth of large, well-defined crystals by allowing the system to remain near equilibrium.

-

-

Product Collection & Washing: Decant the mother liquor. Collect the crystalline powder and wash it with fresh DMF (3 x 10 mL) and subsequently with ethanol (3 x 10 mL). After each wash, separate the solid product from the supernatant by centrifugation at 8000 rpm for 10 minutes.[14]

-

Rationale: Washing removes unreacted starting materials and impurities trapped within the pores and on the crystal surface.

-

-

Activation: After the final wash, decant the ethanol and dry the product in a vacuum oven at 150°C for 12 hours.[15] This final product is the "activated" MOF.

Protocol 2: Microwave-Assisted Synthesis of a Cu-Pyridine-pyrazole MOF

This protocol adapts the synthesis for a rapid microwave-assisted procedure.

Materials and Equipment:

-

Copper(II) Nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Pyridine-Pyrazole Linker

-

Methanol

-

35 mL Microwave Reactor Glass Vial with cap

-

Microwave Synthesizer

-

Filtration apparatus

Procedure:

-

Precursor Preparation: Add the Copper(II) Nitrate (0.2 mmol) and the linker (0.2 mmol) to the microwave reactor vial. Add 5 mL of Methanol.[17]

-

Microwave Reaction: Seal the vial and place it in the microwave synthesizer. Set the temperature to 150°C and the reaction time to 30 minutes with a power of 300 W.[20]

-

Rationale: The microwave irradiation provides rapid and efficient heating, drastically accelerating the crystallization process.[14]

-

-

Cooling and Collection: After the reaction is complete, allow the vial to cool to room temperature. Collect the resulting powder by filtration.

-

Washing and Drying: Wash the product thoroughly with fresh methanol (3 x 10 mL). Dry the sample under vacuum at 80°C for 12 hours.[17]

Essential Characterization Techniques

Post-synthesis, a suite of analytical techniques is required to confirm the structure, purity, stability, and porosity of the MOF.

Table 2: Key Characterization Techniques for Pyridine-Pyrazole MOFs

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and phase purity. | Crystal structure, phase identification, sample purity.[7] |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | Decomposition temperature, solvent content.[16] |

| Gas Sorption Analysis (N₂, Ar, CO₂) | To measure porosity and surface area. | BET surface area, pore volume, pore size distribution.[21][22] |

| FT-IR Spectroscopy | To verify linker coordination. | Presence of functional groups, shifts in vibrational bands upon coordination.[5] |

| Scanning Electron Microscopy (SEM) | To observe crystal morphology and size. | Particle shape, size distribution, surface texture.[12] |

Caption: Characterization & Application Pathway.

Applications in Research and Development

The unique properties of pyridine-pyrazole MOFs translate into high performance in several advanced applications.

Gas Adsorption and Separation

The well-defined pore structures and the presence of functional N-H groups make these MOFs excellent candidates for selective gas capture.[13][23] The free pyrazole nitrogen can form hydrogen bonds with CO₂, enhancing both the capacity and selectivity of CO₂ capture from gas mixtures like flue gas (CO₂/N₂).[9] The performance of a MOF in this application is evaluated by its adsorption capacity, selectivity, and the isosteric heat of adsorption (Qst), which indicates the strength of the interaction between the gas and the framework.[23]

Table 3: Representative Gas Adsorption Data for a Pyridine-Pyrazole MOF

| Gas | Uptake at 273 K, 1 bar (cm³/g) | Qst (kJ/mol) | Selectivity (CO₂/N₂) |

|---|---|---|---|

| CO₂ | 95 | 35 | 45:1 |

| N₂ | 8 | 15 | - |

| CH₄ | 30 | 22 | - |

(Note: Data are illustrative and representative of values found in the literature for high-performing MOFs).

Heterogeneous Catalysis

The metal nodes within the MOF structure can serve as Lewis acid catalytic sites, while the organic linkers can be functionalized to introduce other catalytic moieties.[12] Pyridine-pyrazole MOFs have been successfully employed as catalysts for various organic transformations, including the synthesis of complex heterocyclic compounds like pyrazolo[4,3-e]pyridines.[12][24] The high porosity allows for efficient diffusion of reactants to the active sites, and the solid nature of the catalyst facilitates easy separation and recycling.[25]

Drug Delivery

The porous framework of MOFs can encapsulate therapeutic molecules, protecting them from degradation in harsh environments like the stomach.[10] For pyridine-pyrazole MOFs, drug release can be triggered by changes in pH.[10] In the acidic environment of the stomach (low pH), the pyridine nitrogen is protonated, leading to strong electrostatic interactions that retain the drug. Upon entering the neutral pH of the intestine, the pyridine is deprotonated, weakening the interaction and triggering the release of the drug cargo.[10] This pH-responsive behavior is highly desirable for targeted oral drug delivery.[10][26]

Caption: Simplified MOF Connectivity.

References

- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (URL: )

- Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks - Diva Portal. (URL: )

- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) - Ossila. (URL: )

- Crystallographic studies of gas sorption in metal–organic frameworks - IUCr Journals. (URL: )

- Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions - ZYLAB. (URL: )

- Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing). (URL: )

- Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC. (URL: )

- Recent advances in metal–organic frameworks for gas adsorption/separ

- Synthesis of Metal Organic Frameworks (MOFs)

- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction | Journal of the American Chemical Society. (URL: )

- MOF-199 as an Efficient Metal Organic Framework Catalyst for the Synthesis of Spiro[Indoline-3,4′-Pyrano[2,3-c]Pyrazole] Derivatives: Polycyclic Aromatic Compounds - Taylor & Francis. (URL: )

- Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies - MDPI. (URL: )

- Computational Study of Metal-Organic Frameworks for Gas Adsorption Applic

- Microwave-assisted synthesis and development of novel penicillinoate@copper metal-organic frameworks as a potent antibacterial agent - Frontiers. (URL: )

- MICROWAVE ASSISTED SYNTHESIS OF MOF-5 AT ATMOSPHERIC PRESSURE - Revue Roumaine de Chimie -. (URL: )

- Gas Sorption Characterization of Metal Organic Frameworks Webinar - YouTube. (URL: )

- Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach - MDPI. (URL: )

- Solvothermal Synthesis of Bimetallic Fe/Ni Metal Organic Framework/Polyaniline Composite for Supercapacitor - Preprints.org. (URL: )

- Enhancing CO2 Capture Via Fast Microwave-Assisted Synthesis of the CALF-20 Metal–Organic Framework | Inorganic Chemistry - ACS Public

- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing). (URL: )

- organic frameworks UiO-66 and MOF-808 for enhanced CO2/CH4 separ

- Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties - Dalton Transactions (RSC Publishing). (URL: )

- Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption - Repositorio UC. (URL: )

- Application of Various Metal-Organic Frameworks (MOFs)

- Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxid

- Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(II), Cd(II) and Hg(II) salts - RSC Publishing. (URL: )

- Metal-organic frameworks in oral drug delivery - PMC - NIH. (URL: )

- (PDF) Supramolecular Assemblies in Pyridine-and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II)

- Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks - Insubria. (URL: )

- Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review | Request PDF - ResearchG

- Puffed-up MOFs for improved drug delivery - American Chemical Society. (URL: )

- Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption - RSC Publishing. (URL: )

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb( ii ), Cd( ii ) and Hg( ii ) salts: multi-stimuli responsiveness and to ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00483F [pubs.rsc.org]

- 8. Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 9. repositorio.uc.cl [repositorio.uc.cl]

- 10. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. ossila.com [ossila.com]

- 15. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. pubs.acs.org [pubs.acs.org]

- 18. zaguan.unizar.es [zaguan.unizar.es]

- 19. Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Frontiers | Microwave-assisted synthesis and development of novel penicillinoate@copper metal-organic frameworks as a potent antibacterial agent [frontiersin.org]

- 21. uu.diva-portal.org [uu.diva-portal.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Recent advances in metal–organic frameworks for gas adsorption/separation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. acs.org [acs.org]

catalytic applications of complexes derived from methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Abstract

This application note details the synthesis, complexation, and catalytic deployment of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (abbreviated as Me-PyPz-CO₂Me ) derivatives. Belonging to the class of protic pyridyl-pyrazoles, this ligand scaffold offers a unique combination of hemilability, electronic tunability via the C4-ester group, and metal-ligand cooperative (MLC) capability via the N1-proton. We focus on two primary catalytic workflows: Ruthenium(II)-catalyzed Transfer Hydrogenation (TH) of ketones and Palladium(II)-catalyzed Suzuki-Miyaura Cross-Coupling . These protocols are designed for high-throughput screening and process optimization in pharmaceutical intermediate synthesis.

Ligand Architecture & Design Philosophy

The Me-PyPz-CO₂Me ligand features a bidentate

Key Structural Features:

-

Proton-Responsiveness (N1-H): The pyrazole NH group (

in DMSO) can be deprotonated to form an anionic pyrazolate, or participate in hydrogen bonding. In Ru-catalysis, this enables an outer-sphere mechanism (Noyori-type) where the ligand acts as a proton shuttle. -

Electronic Tuning (C4-Ester): The methyl ester at position 4 is electron-withdrawing. This lowers the energy of the metal

-orbitals (making the metal more electrophilic), which stabilizes low-oxidation states (e.g., Pd(0)) during catalytic cycles and enhances Lewis acidity. -

Solubility: The methyl ester provides superior solubility in organic solvents (DCM, MeOH, Toluene) compared to the carboxylic acid parent.

Data Summary: Ligand Properties

| Property | Value / Characteristic | Relevance |

| Formula | MW: 203.20 g/mol | |

| Coordination Mode | Forms stable 5-membered chelate ring | |

| Acidity (NH) | Deprotonatable with KOtBu/NaH | Critical for bifunctional catalysis |

| Electronic Effect | Ester enhances |

Protocol A: Ligand Synthesis & Complexation

Objective: Scalable synthesis of the ligand and its Ru(II) pre-catalyst.

Step 1: Ligand Synthesis (Claisen Condensation / Cyclization)

Reagents: 2-Acetylpyridine, Dimethyl oxalate, Sodium methoxide, Hydrazine hydrate.

-

Claisen Condensation:

-

Charge a dry flask with Sodium Methoxide (1.2 equiv) in anhydrous methanol.

-

Add 2-Acetylpyridine (1.0 equiv) and Dimethyl oxalate (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 4 hours. The solution will turn yellow/orange (formation of diketo-ester intermediate).

-

-

Cyclization:

-

Cool the mixture to 0°C.

-

Add Hydrazine hydrate (1.1 equiv) slowly (exothermic).

-

Reflux for 2 hours.

-

Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.

-

Yield Target: >80%.

-

Step 2: Ruthenium Complexation ( )

Reagents:

-

Dissolve

(0.5 equiv) and Me-PyPz-CO₂Me (1.0 equiv) in Methanol. -

Stir at 40°C for 4 hours. The orange suspension will clear to a dark orange/red solution.

-

Filter through Celite to remove insolubles.

-

Concentrate and precipitate with Diethyl Ether.

-

Product:

.

Caption: Synthetic route from commercial precursors to the active Ruthenium(II) pre-catalyst.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Application: Asymmetric reduction of ketones to alcohols without high-pressure

Mechanism: The reaction proceeds via a Metal-Ligand Cooperative (MLC) pathway. The base (KOtBu) deprotonates the pyrazole NH and removes the chloride, forming a neutral 16-electron Ru-amide species. This species dehydrogenates isopropanol (H-donor) to form a Ruthenium-hydride (Ru-H) with a protonated pyrazole (N-H). This "loaded" catalyst transfers H⁻ and H⁺ to the ketone in a concerted outer-sphere step.

Experimental Procedure

-

Catalyst Loading: In a glovebox or under Argon, charge a Schlenk tube with the Ru-Complex (0.5 mol%) and KOtBu (1.0 mol%).

-

Solvent/Donor: Add 2-Propanol (degassed, 5 mL). Stir for 5 min to generate the active purple/red Ru-amide species.

-

Substrate: Add the Ketone substrate (e.g., Acetophenone, 1.0 mmol).

-

Reaction: Stir at 80°C for 2–6 hours.

-

Workup: Cool to RT. Filter through a short silica plug (eluting with EtOAc) to remove metal residues.

-

Analysis: Determine conversion/yield via GC-FID or

NMR.

Optimization Table

| Parameter | Standard Condition | Optimization Logic |

| Base | KOtBu (2 equiv vs Ru) | Strong base required to deprotonate Pyrazole-NH. |

| Temp | 80°C (Reflux iPrOH) | Higher temp increases TOF; lower temp (40°C) improves enantioselectivity (if chiral analog used). |

| Substrate | Acetophenone | Electron-poor ketones reduce faster; bulky ketones require longer times. |

Caption: Outer-sphere mechanism facilitated by the pyrazole NH proton shuttle.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application: C-C bond formation for biaryl synthesis.

Rationale: The Pyridyl-Pyrazole ligand provides a robust scaffold that resists dechelation better than simple monodentate ligands. The electron-withdrawing ester makes the Pd center more electrophilic, facilitating the Transmetallation step, which is often rate-determining for bulky substrates.

Experimental Procedure

-

Catalyst Preparation (In Situ): Mix

(1 mol%) and Me-PyPz-CO₂Me (1.1 mol%) in DMF (2 mL). Stir for 10 min at RT (Solution turns yellow). -

Reagents: Add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and

(2.0 mmol). -

Reaction: Heat to 100°C for 4–12 hours under air (or Argon for sensitive substrates).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Purification: Flash chromatography.

Performance Benchmarks

| Substrate Class | Typical Yield | Notes |

| Aryl Bromides | 90–99% | Highly active, often complete in <2h. |

| Aryl Chlorides | 40–70% | Requires activated chlorides (e.g., p-NO2). |

| Steric Bulk | 80–90% | Ortho-substituents tolerated due to ligand flexibility. |

Troubleshooting & Expert Insights

Issue: Low Conversion in Transfer Hydrogenation

-

Cause 1: Wet Solvent. The Ru-H species is sensitive to moisture. Ensure 2-Propanol is dried over molecular sieves.

-

Cause 2: Catalyst Poisoning. The pyrazole NH is acidic. If the substrate contains highly basic amines, they may interfere. Solution: Increase catalyst loading to 1 mol%.

-

Cause 3: Induction Period. The chloride removal (activation) can be slow. Solution: Pre-mix Ru complex and KOtBu in iPrOH for 15 mins before adding substrate.

Issue: Catalyst Decomposition (Pd Black formation)

-

Cause: Ligand dissociation at high temperatures.

-

Solution: The ester group stabilizes the complex, but if decomposition occurs, add a slight excess of ligand (1:2 Pd:Ligand ratio) to shift the equilibrium towards the bound state.

References

-

Review of Pyrazole Ligands: Viciano-Chumillas, M., et al. "Coordination chemistry of pyrazole-based ligands."[1] Coordination Chemistry Reviews, 2010.

-

Protic Pyrazoles in Catalysis: Kuwata, S., & Ikariya, T. "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." Molecules, 2011.[2][3][4]

-

Ruthenium-Arene C

-arene ruthenium complexes." Coordination Chemistry Reviews, 2009. -

Pd-Pyrazole Complexes: Mukherjee, P., et al. "Palladium(II) complexes with pyrazole-based ligands: Synthesis, structure and catalytic activity." Journal of Organometallic Chemistry, 2015.

-

Water Oxidation Context: Tohlob, D., et al. "Ruthenium(II) Complexes of Chelating Pyrazole-Pyridine Ligands for Water Oxidation." Inorganic Chemistry, 2015.[5]

Sources

- 1. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 5. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | C9H7N3O2 | CID 28948770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: N-Alkylation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Abstract & Strategic Significance

The scaffold methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a critical building block in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and CNS-active agents. Its structural duality—combining a pyrazole core with a pyridine substituent and an ester handle—offers versatile vectors for diversification.

However, the N-alkylation of this substrate presents a classic regioselectivity challenge. The starting material exists as a tautomeric equilibrium between the 3-(pyridin-2-yl) and 5-(pyridin-2-yl) forms. Alkylation fixes this equilibrium, potentially generating two regioisomers:

-

1-alkyl-3-(pyridin-2-yl) (Generally favored, "Distal" isomer)

-

1-alkyl-5-(pyridin-2-yl) (Generally disfavored, "Proximal" isomer)

This guide provides validated protocols to maximize the yield of the thermodynamically and sterically favored 1,3-isomer, along with definitive characterization methods to distinguish it from the 1,5-impurity.

Mechanistic Insight & Regioselectivity

Understanding the forces driving regioselectivity is essential for process control.

Tautomerism and Sterics

The pyrazole ring possesses an acidic NH proton (

-

Steric Control (Dominant): The pyridine ring at position 3 is significantly bulkier than the proton at position 5. Therefore, electrophilic attack preferentially occurs at the nitrogen distal to the pyridine ring to minimize steric clash. This pathway yields the 1-alkyl-3-(pyridin-2-yl) product.

-

Electronic/Chelation Effects: While the pyridine nitrogen can coordinate with alkali metal cations (

,

Reaction Pathway Diagram

Figure 1: Bifurcation of the alkylation pathway. Path A is favored due to lower steric hindrance between the incoming alkyl group and the C3-pyridine substituent.

Experimental Protocols

Method A: Cesium Carbonate in Acetonitrile (Recommended)

Applicability: Primary alkyl halides, benzyl halides, allyl halides. Advantages: Mild conditions, high functional group tolerance, easy workup.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkylating Agent: Alkyl halide (1.2 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the pyrazole substrate (1.0 equiv) and

(2.0 equiv). -

Solvation: Add anhydrous MeCN under an inert atmosphere (

or Ar). Stir for 15 minutes at Room Temperature (RT) to allow partial deprotonation. -

Addition: Add the alkyl halide (1.2 equiv) dropwise.

-

Note: If the alkyl halide is a solid, dissolve it in a minimum volume of MeCN before addition.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

-

Optimization: If conversion is slow (<50% after 4h), heat to 60°C.

-

-

Workup: Filter the reaction mixture through a celite pad to remove inorganic salts. Wash the pad with EtOAc.

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification: The residue usually contains a mixture of isomers (typical ratio 4:1 to 10:1). Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Sodium Hydride in DMF (For Low Reactivity)

Applicability: Secondary alkyl halides, less reactive electrophiles. Advantages: Irreversible deprotonation drives reaction to completion.

Reagents:

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under

, wash NaH (1.2 equiv) with dry hexanes (2x) to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous DMF (0°C). -

Deprotonation: Add a solution of the pyrazole substrate in DMF dropwise to the NaH suspension at 0°C. Evolution of

gas will occur. Stir for 30 min at 0°C -> RT. -

Alkylation: Cool back to 0°C. Add the alkylating agent dropwise.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Quench: Caution: Quench excess NaH by careful dropwise addition of saturated

solution at 0°C. -

Extraction: Dilute with water and extract with EtOAc (3x). Wash combined organics with

solution (5%) to remove DMF, then brine. Dry over

Structural Characterization & Validation

Distinguishing the 1,3-isomer (Major) from the 1,5-isomer (Minor) is critical. 1H NMR alone is often insufficient without comparative data.

Definitive NMR Techniques

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for assigning regiochemistry.

-

Major Isomer (1-alkyl-3-pyridyl): Look for a NOE correlation between the N-CH protons of the alkyl group and the C5-H of the pyrazole ring.

-

Minor Isomer (1-alkyl-5-pyridyl): Look for a NOE correlation between the N-CH protons and the Pyridine protons (specifically the proton at the 3-position of the pyridine ring). No NOE to C5-H will be observed.

-

Data Summary Table

| Feature | Major Isomer (1,3-substituted) | Minor Isomer (1,5-substituted) |

| Structure | Alkyl group distal to Pyridine | Alkyl group proximal to Pyridine |

| Steric Strain | Low | High (Alkyl vs Pyridine) |

| TLC ( | Typically Higher (Less Polar) | Typically Lower (More Polar) |

| NOESY Signal | N-Alkyl | N-Alkyl |

| HMBC | N-Alkyl correlates to C5 | N-Alkyl correlates to C5 (different shift) |

Workflow Diagram

Figure 2: Purification and validation workflow. Separation of isomers is required prior to biological testing.

Troubleshooting & Optimization

-

Problem: Poor Conversion.

-

Cause: Steric bulk of the electrophile or poor nucleophilicity of the pyrazole.

-

Solution: Switch to Method B (NaH/DMF) and heat to 60–80°C. Add catalytic KI (0.1 equiv) if using alkyl chlorides.

-

-

Problem: Low Regioselectivity (approx. 1:1 ratio).

-

Cause: Small alkyl groups (e.g., Methyl iodide) or high temperatures can erode selectivity.

-

Solution: Lower the reaction temperature (0°C to RT). Use a bulkier protecting group if the alkyl group is a placeholder (e.g., SEM-Cl instead of MeI).

-

-

Problem: Hydrolysis of the Ester.

-

Cause: Presence of water/hydroxide in the base or solvent.[1]

-

Solution: Ensure strictly anhydrous conditions. Avoid using NaOH or KOH; stick to

or NaH.

-

References

-

Regioselectivity in Pyrazole Alkylation

- Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Mechanistic Studies on Tautomerism

-

Application in Kinase Inhibitors (p38 MAP)

- Title: Synthesis and SAR of p38alpha MAP kinase inhibitors based on the 3-(pyridin-2-yl)-1H-pyrazole scaffold.

- Source:Bioorganic & Medicinal Chemistry Letters

-

URL:[Link]

-

General Protocol for Heterocycle Alkylation

- Title: Practical Guide to the Synthesis of Substituted Pyrazoles.

- Source:Organic Process Research & Development

-

URL:[Link]

Sources

Application Note: Screening of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate for Novel Therapeutic Potential

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic tractability, and the capacity for diverse molecular interactions.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4] Notable drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil feature this core structure, underscoring its therapeutic significance.[2]